5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one
Description
Propriétés
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-9-4-10(2)16(11(3)5-9)26-17-12(19)7-21(18(24)20-17)15-6-13(23)14(8-22)25-15/h4-5,7,13-15,22-23H,6,8H2,1-3H3/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVOLZHJPLLQT-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Compound A : 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione
- Key Differences: Replaces the oxolane ring with a 2,2-dimethyl-1,3-dioxolane ring. Features a 2-hydroxyethyl group instead of hydroxymethyl. Lacks the 2,4,6-trimethylphenoxy substituent.
- Implications: The dioxolane ring improves stability against enzymatic degradation but reduces conformational flexibility compared to oxolane. The absence of the bulky trimethylphenoxy group may lower lipophilicity, affecting cellular uptake .
Compound B : 4-Amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one
- Key Differences: Substitutes the oxolane oxygen with sulfur (oxathiolane ring). Adds an amino group at position 4 of the pyrimidinone.
- Implications: Sulfur in the ring enhances metabolic resistance but may reduce hydrogen-bonding capacity.
Compound C : 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
- Key Differences: Shares the oxathiolane ring with Compound B but lacks the amino group. Retains the hydroxymethyl substituent.
Physicochemical and Pharmacological Comparisons
Méthodes De Préparation
Table 1: Comparative Analysis of Synthetic Methods
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including stereoselective formation of the oxolan-2-yl ring and regioselective fluorination at the pyrimidine C5 position. Key challenges include:
- Stereochemical control : Ensuring the correct (2R,4S,5R) configuration of the oxolan-2-yl moiety, often requiring chiral catalysts or enzymatic resolution .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is essential to isolate the product from byproducts like dehalogenated intermediates .
- Yield optimization : Reaction conditions (e.g., pH 7–8, 40–60°C) must balance fluorination efficiency with stability of the hydroxymethyl group .
Q. How is the compound characterized to confirm purity and structure?
Analytical methods include:
- NMR spectroscopy : H and C NMR verify stereochemistry (e.g., coupling constants for oxolan-2-yl protons) and substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] ion at m/z 425.15) .
- X-ray crystallography : Resolves absolute configuration for critical intermediates .
Q. What solubility and stability considerations are relevant for in vitro assays?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol. Pre-solubilization in DMSO followed by dilution in buffer (pH 7.4) is recommended .
- Stability : Hydrolytic degradation occurs under acidic (pH < 5) or alkaline (pH > 9) conditions. Store lyophilized at -20°C in inert atmosphere to prevent oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. What is the proposed mechanism of action in anticancer or antiviral studies?
The compound acts as a nucleoside analog, inhibiting viral polymerases or DNA/RNA synthesis enzymes. Key evidence includes:
Q. How do structural modifications (e.g., fluorination, phenoxy groups) impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine at C5 : Enhances metabolic stability and binding affinity to viral polymerases via electronegative interactions .
- 2,4,6-Trimethylphenoxy group : Increases lipophilicity, improving membrane permeability (logP = 2.1 vs. 1.3 for non-methylated analogs) .
- Oxolan-2-yl hydroxyl groups : Hydrogen bonding with catalytic aspartate residues in enzymes is critical for inhibitory activity .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
Discrepancies may arise from:
- Pharmacokinetic limitations : Poor oral bioavailability due to first-pass metabolism. Use prodrug strategies (e.g., esterification of hydroxymethyl) to enhance absorption .
- Off-target effects : Employ transcriptomics/proteomics to identify unintended interactions (e.g., inhibition of human DNA polymerase γ) .
- Species-specific metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to refine animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
